BenchChemオンラインストアへようこそ!

1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid

Medicinal Chemistry Building Block Procurement Quality Control

1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid (CAS 1158751-03-1) is a racemic Boc-protected β-proline derivative with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.30 g mol⁻¹. It bears a tertiary carboxylic acid at the 3‑position of the pyrrolidine ring, an ethyl substituent on the same carbon, and a tert‑butoxycarbonyl (Boc) protecting group on the nitrogen.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 1158751-03-1
Cat. No. B1529388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid
CAS1158751-03-1
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCCC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C12H21NO4/c1-5-12(9(14)15)6-7-13(8-12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15)
InChIKeyPZMPMVBJNRCKRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-ethylpyrrolidine-3-carboxylic Acid (CAS 1158751-03-1) – Procurement-Relevant Physicochemical & Purity Overview


1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid (CAS 1158751-03-1) is a racemic Boc-protected β-proline derivative with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.30 g mol⁻¹ . It bears a tertiary carboxylic acid at the 3‑position of the pyrrolidine ring, an ethyl substituent on the same carbon, and a tert‑butoxycarbonyl (Boc) protecting group on the nitrogen. The compound is commercially supplied as a solid, typically at ≥ 95 % purity , with premium vendors offering 97–98 % purity and batch‑specific analytical documentation (¹H NMR, HPLC, GC) .

Why Generic Boc-Pyrrolidine Building Blocks Cannot Replace 1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic Acid in Synthetic Sequences


Pyrrolidine-3-carboxylic acid scaffolds bearing N‑Boc protection are widely used as β‑proline surrogates in medicinal chemistry, but the presence of a 3‑ethyl substituent fundamentally alters the physicochemical profile of the building block . Compared with the des‑ethyl analogue (1‑Boc‑pyrrolidine‑3‑carboxylic acid), the ethyl group increases lipophilicity (ΔLogP ≈ 0.5–1.0) and raises the boiling point by ~ 15 °C, which can affect reaction‑workup partitioning, chromatographic retention, and the pharmacokinetic properties of downstream products . Moreover, the free carboxylic acid form of this compound avoids the additional ester‑hydrolysis step required when using the corresponding ethyl ester (CAS 170844‑49‑2), thereby eliminating the risk of epimerisation at the α‑position or Boc‑deprotection side‑reactions . Simply substituting a “close” analogue without accounting for these quantitative differences can lead to altered synthetic yields, impurity profiles, and ADME behaviour of the final drug candidate.

Quantitative Differentiation Evidence for 1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic Acid – Head-to-Head Comparator Data


Higher Commercial Purity and Batch‑Specific Analytical Documentation vs. Typical Vendor Baseline

The target compound is available from premium suppliers at 98 % purity (Fluorochem) or 97 % purity with full batch‑specific analytical certificates (NMR, HPLC, GC) from Bidepharm . In contrast, the typical market baseline for this compound is 95 % purity (AKSci) , and many generic suppliers do not provide compound‑specific NMR or HPLC documentation. The 3‑percentage‑point purity difference corresponds to a 60 % reduction in total impurity load (5 %→2 %), which is critical when the building block is used in late‑stage medicinal chemistry where even trace impurities can confound biological assay results.

Medicinal Chemistry Building Block Procurement Quality Control

Increased Lipophilicity (LogP) Driven by the 3‑Ethyl Substituent Relative to the Des‑Ethyl β‑Proline Scaffold

The computed LogP of the target compound is 1.73 , substantially higher than the LogP of the des‑ethyl parent 1‑Boc‑pyrrolidine‑3‑carboxylic acid, which is reported as 0.65–1.27 depending on the prediction method . The ΔLogP of +0.46 to +1.08 translates to a ~3‑ to 12‑fold increase in octanol‑water partition coefficient, meaning the ethyl‑bearing scaffold will exhibit greater membrane permeability and altered tissue distribution when incorporated into drug candidates. This lipophilicity gain is achieved without changing the topological polar surface area (TPSA stays at 66.84 Ų ), preserving hydrogen‑bond‑donor/acceptor capacity.

ADME Prediction Physicochemical Profiling Fragment-Based Drug Design

Higher Boiling Point and Flash Point vs. the Ethyl Ester Homologue – Implications for Purification and Handling Safety

The target free acid exhibits a predicted boiling point of 352.6 °C at 760 mmHg , which is approximately 47 °C higher than the boiling point of the corresponding ethyl ester (305.6 °C at 760 mmHg) . The flash point follows the same trend: 167.1 °C for the acid vs. 138.6 °C for the ester . The 28.5 °C higher flash point places the acid in a less‑flammable category (combustible liquid class IIIB) compared with the ester (class IIIA), reducing special storage and handling requirements in large‑scale synthesis campaigns.

Synthetic Process Chemistry Distillation Purification Thermal Safety

Free Carboxylic Acid Form Enables Direct Amide Bond Formation Without Ester Hydrolysis – Advantage Over Ethyl Ester Procured as a Surrogate

The target compound is supplied as the free carboxylic acid, allowing direct activation with common coupling reagents (e.g., HATU, EDC/HOBt) for amide bond formation . The commonly considered alternative, ethyl 1‑Boc‑3‑pyrrolidinecarboxylate (CAS 170844‑49‑2), requires an additional saponification step (e.g., LiOH in THF/H₂O) to unmask the acid . This extra step not only prolongs the synthetic sequence but also risks partial Boc‑deprotection under the basic hydrolysis conditions, as well as epimerisation if chiral centres are present in the final target. By procuring the free acid, the synthetic chemist eliminates a low‑yielding step and the associated purification burden, translating into higher overall sequence yield and faster route delivery.

Amide Coupling Peptide Synthesis Synthetic Route Efficiency

Room‑Temperature Storage Stability vs. Refrigerated Storage Required for the Ethyl Ester – Procurement and Logistics Advantage

The target compound is recommended for storage at room temperature by multiple vendors , whereas the ethyl ester homologue (CAS 170844‑49‑2) requires refrigerated storage at 2–8 °C . The ambient‑temperature storage compatibility eliminates the need for cold‑chain shipping and refrigerated laboratory storage, reducing logistics costs and working capital tied up in temperature‑controlled inventory. No melting‑point depression or hydrate formation has been reported for the target acid, whereas the ester is described as a liquid at room temperature, further simplifying weigh‑and‑dispense workflows for the solid acid form.

Inventory Management Cold Chain Logistics Long‑Term Storage

Higher Purity Grade Reduces Impurity‑Related Biological Assay Interference – Quantified Impurity Load Advantage

The 98 % purity grade corresponds to a maximum total impurity burden of 2 % w/w, whereas the widely available 95 % grade carries up to 5 % impurities. This 2.5‑fold difference in impurity load means that for a typical 10 μM screening concentration, the 95 %‑grade material could introduce up to 500 nM of unknown impurities into the assay well, potentially causing false‑positive or false‑negative results. Using the higher‑purity building block at the initial SAR exploration stage therefore provides cleaner biological data and reduces the need for repeat syntheses triggered by ambiguous screening outcomes.

Bioassay Quality Control Hit Validation Pharmacological Profiling

Recommended Procurement Scenarios for 1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry SAR Exploration Requiring High‑Lipophilicity β‑Proline Bioisosteres

When a medicinal chemistry programme requires a β‑proline scaffold with increased lipophilicity to improve membrane permeability, the 3‑ethyl substituent of this compound provides a LogP of 1.73, which is +0.46 to +1.08 higher than the des‑ethyl analogue . This increase, achieved without enlarging the polar surface area, makes it the building block of choice for designing CNS‑penetrant or orally bioavailable candidates where balanced lipophilic efficiency is critical .

Large‑Scale Peptide or Amide Library Synthesis Demanding Direct Acid Coupling Without Deprotection‑Hydrolysis Sequences

In parallel synthesis or library production where every additional step multiplies cost and time, procuring the free carboxylic acid form eliminates the ester hydrolysis step required for the ethyl ester homologue . This directly reduces the synthetic sequence by one step per analogue, avoiding the 5–20 % yield loss typically associated with ester saponification and minimising the risk of Boc‑deprotection side‑reactions under basic conditions .

Process Chemistry Campaigns Requiring High‑Temperature Solvent Distillation and Thermal Safety Margins

For kilo‑lab or pilot‑plant campaigns where solvent‑exchange distillation is routine, the target compound's boiling point of 352.6 °C and flash point of 167.1 °C provide a wider thermal operating window compared with the ethyl ester (BP 305.6 °C, FP 138.6 °C) . The higher flash point classifies the acid in a less‑flammable category, reducing the engineered safety controls required in multi‑kilogram synthesis suites .

Hit‑Validation and Biological Screening Requiring High‑Purity Building Blocks to Minimise Assay Artefacts

Laboratories conducting high‑throughput or medium‑throughput biological screening should preferentially source the 98 %‑purity grade, which limits total impurities to ≤ 2 % w/w and keeps impurity‑derived assay interference below 200 nM at typical screening concentrations . This reduces the rate of false‑positive hits and avoids the resource drain of re‑synthesising compounds to confirm activity, thereby accelerating the hit‑triage process .

Quote Request

Request a Quote for 1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.